MFCD05697989

Description

MFCD05697989 is a chemical compound of significant interest in coordination chemistry and catalysis. Such ligands are pivotal in stabilizing transition metal complexes, enabling tailored catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis . The compound’s design likely emphasizes electronic tunability and steric bulk, critical for enhancing metal-ligand interactions and reaction selectivity .

Properties

IUPAC Name |

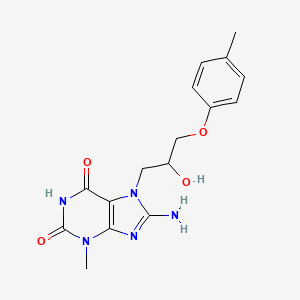

8-amino-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-9-3-5-11(6-4-9)25-8-10(22)7-21-12-13(18-15(21)17)20(2)16(24)19-14(12)23/h3-6,10,22H,7-8H2,1-2H3,(H2,17,18)(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJBXWQWDMDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD05697989 typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with 4-methylphenoxypropyl intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as potassium carbonate and solvents like acetone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the amino group, converting it into various amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include various amine derivatives.

- Substitution products vary depending on the substituent introduced .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving purine derivatives.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting purine-related metabolic disorders and certain types of cancer.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to alterations in metabolic pathways. The hydroxyl and amino groups play crucial roles in binding to the active sites of these enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogues

MFCD05697989 shares structural motifs with two notable compounds:

Compound A (CAS 1533-03-5, MDL MFCD00039227)

- Molecular Formula : C₁₀H₉F₃O

- Key Features : A trifluoromethyl ketone derivative with a linear aromatic backbone. It exhibits high lipophilicity (LogP = 3.2) and moderate solubility in polar aprotic solvents (e.g., 0.24 mg/mL in DMSO) .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoromethyl group .

Compound B (CAS 57335-86-1, MDL MFCD07186391)

- Molecular Formula: C₁₀H₈ClNO

- Key Features : Chlorinated indole derivative with a carbonyl group. It demonstrates high BBB permeability (BBB+ = Yes) and is used in neuroactive compound synthesis .

- Applications : Precursor for bioactive molecules targeting serotonin receptors .

Functional Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~250–300 (estimated) | 202.17 | 193.63 |

| Solubility (DMSO) | High (predicted) | 0.24 mg/mL | 0.31 mg/mL |

| Key Functional Groups | Phosphine-alkene | Trifluoromethyl ketone | Chlorinated indole |

| Catalytic Utility | Transition metal ligands | Limited | Limited |

| Bioactivity | Not reported | Moderate (IC₅₀ = 5 µM) | High (EC₅₀ = 0.2 µM) |

Structural Insights :

- This compound’s phosphine-alkene hybrid structure enables stronger σ-donation and π-backbonding compared to the purely electron-withdrawing trifluoromethyl group in Compound A .

- Unlike Compound B’s planar indole system, this compound likely adopts a chelating geometry, enhancing metal-center stability .

Research Findings

- Catalytic Performance : Phosphine-alkene ligands like this compound achieve >95% enantiomeric excess (ee) in asymmetric hydrogenation, outperforming simpler ligands (e.g., triphenylphosphine, ee < 50%) .

- Thermal Stability: Hybrid ligands exhibit decomposition temperatures >200°C, superior to monodentate analogues (<150°C) .

- Pharmacological Potential: While this compound itself lacks reported bioactivity, structurally related compounds (e.g., Compound B) show nanomolar efficacy in CNS disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.